5-(2-furyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-furyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen and oxygen, within its ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the furyl and triazolopyridine intermediates, followed by their coupling through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing catalysts to enhance reaction rates, and utilizing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-furyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-(2-furyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases or interfere with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Shares structural similarities and has been studied for its biological activities.
[1,2,4]triazolo[1,5-a]pyrimidine: Another heterocyclic compound with potential medicinal applications.
Uniqueness
5-(2-furyl)-N~3~-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H14N6O2 |
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Molecular Weight |
322.32 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N6O2/c23-16(12-10-11(18-19-12)13-4-3-9-24-13)17-7-6-15-21-20-14-5-1-2-8-22(14)15/h1-5,8-10H,6-7H2,(H,17,23)(H,18,19) |
InChI Key |
BHXYOGFEVSLJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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